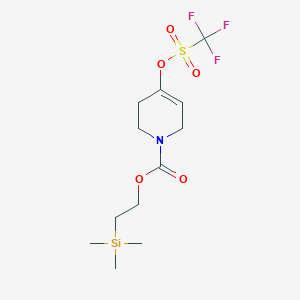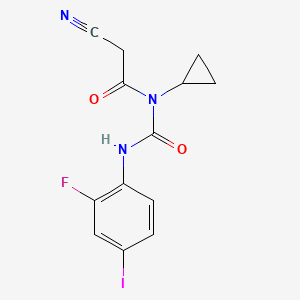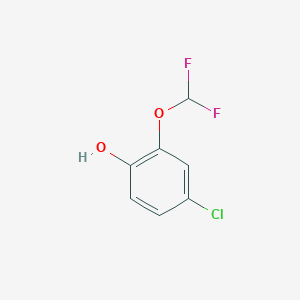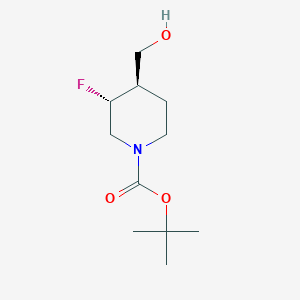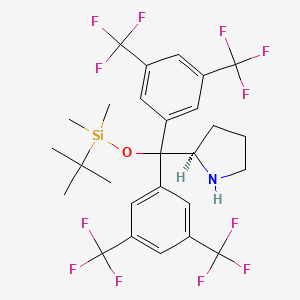
2-Chloro-3-(difluoromethyl)-5-fluoropyridine
Übersicht
Beschreibung
“2-Chloro-3-(difluoromethyl)-5-fluoropyridine” is a chemical compound with the molecular formula C6H4ClF2N . It is used in the synthesis of various agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is a topic of active research. One method involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine . The synthesis and applications of trifluoromethylpyridines (TFMPs), which include this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring with fluorine and chlorine substituents. The presence of these substituents imparts unique physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. They are often used in the synthesis of other compounds, particularly in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure. The presence of fluorine and pyridine in its structure results in superior properties when compared to traditional phenyl-containing compounds .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions :
- Hand and Baker (1989) described the synthesis of 2-chloro-5-fluoropyridine and its reaction with ammonia, leading to a mixture of related pyridine compounds. This study highlights the compound's utility in creating derivatives for further research (Hand & Baker, 1989).
- Stroup et al. (2007) explored the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating its potential in selective synthesis processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiopharmaceutical Applications :
- Carroll et al. (2007) discussed the use of fluorine-18 labeled fluoropyridines in Positron Emission Tomography, a medical imaging technique. This research underscores the importance of such compounds in developing radiotracers for medical diagnostics (Carroll, Nairne, & Woodcraft, 2007).
Catalysis and Reaction Mechanisms :
- Schlosser and Rausis (2005) investigated the reactivity of 2-fluoro- and 2-chloropyridines, including compounds similar to 2-Chloro-3-(difluoromethyl)-5-fluoropyridine, towards nucleophilic substitutions. This research provides insights into the reactivity and potential applications in catalytic processes (Schlosser & Rausis, 2005).
Material Science and Coordination Chemistry :
- Solomon et al. (2014) synthesized copper halide coordination complexes using 2-amino-5-chloro-3-fluoropyridine, demonstrating its utility in the creation of new materials with specific magnetic properties (Solomon, Landee, Turnbull, & Wikaira, 2014).
Green Chemistry and Sustainable Processes :
- Cochon et al. (2010) focused on the fluorination of 2-chloropyridine over metal oxide catalysts, which is closely related to the synthesis and application of this compound. Their study contributes to the development of more sustainable and efficient catalytic systems (Cochon, Célérier, Rivière, Vigier, Comparot, Metz, & Brunet, 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-(difluoromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNUGNMCGLNOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,9-Dioxaspiro[3.5]non-7-ylmethanol](/img/structure/B1398084.png)
![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)
amine](/img/structure/B1398086.png)

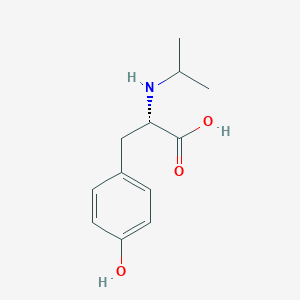
![Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-](/img/structure/B1398093.png)
